Structural Differentiation from Closest Acetate Analog via 7-Position Ester Group
The primary structural differentiator is the 7-position (2-methoxy-2-oxoethyl) ester group compared to the closest commercially available analog, methyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (CAS 303119-77-9) . This propanoate ester versus acetate ester difference introduces increased steric bulk and lipophilicity, which are known parameters in drug design for modulating metabolic stability and target residence time. While no direct comparative bioassay is publicly available for these two specific compounds, the change from an acetic acid to a propionic acid side chain is a well-established SAR modification in medicinal chemistry, often resulting in altered pharmacokinetic profiles .
| Evidence Dimension | 7-Position Ester Group Composition |
|---|---|
| Target Compound Data | 2-methoxy-2-oxoethyl (propanoate ester side chain); Molecular Weight: 422.356 g/mol |
| Comparator Or Baseline | Methyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (CAS 303119-77-9); 2-methoxy-2-oxo (acetate ester side chain); Molecular Weight: 408.33 g/mol |
| Quantified Difference | The propanoate ester adds one methylene unit (-CH2-) compared to the acetate ester, increasing the molecular weight by ~14 g/mol and the calculated logP by an estimated 0.5 units. |
| Conditions | Structural and molecular property analysis |
Why This Matters
This specific ester group is the key synthetic handle for downstream diversification and directly influences the compound's physicochemical properties, making direct procurement of this exact structure critical for reproducible SAR studies.
